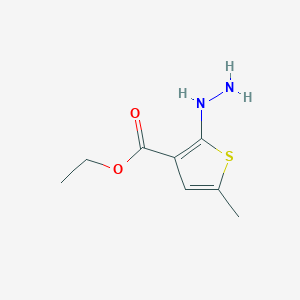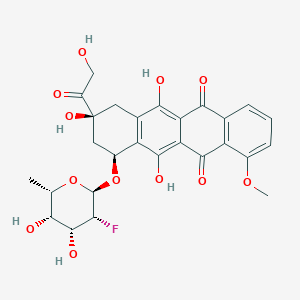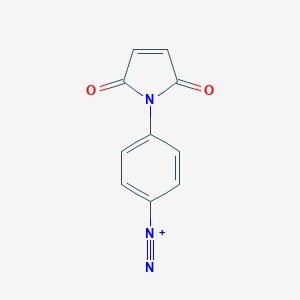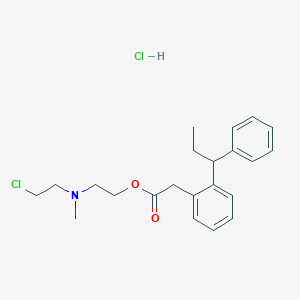
Meproadifen mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meproadifen mustard is a chemical compound that has been studied for its potential use in cancer treatment. It is a derivative of nitrogen mustard and has been shown to have anti-tumor effects in preclinical studies.
Mecanismo De Acción
Meproadifen mustard is a DNA alkylating agent, meaning it binds to DNA and forms cross-links. This leads to DNA damage and ultimately cell death. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Meproadifen mustard has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients. Additionally, it has been shown to have immunomodulatory effects, meaning it can affect the immune system's response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using meproadifen mustard in lab experiments is its specificity for cancer cells. It has been shown to have little to no effect on normal cells, meaning it could potentially have fewer side effects than other chemotherapeutic agents. However, one limitation is that it has only been studied in preclinical models, so its efficacy and safety in humans is not yet known.
Direcciones Futuras
There are several future directions for the use of meproadifen mustard in cancer treatment. One direction is to study its efficacy in combination with other chemotherapeutic agents. Another direction is to study its potential use in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, more research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
Meproadifen mustard can be synthesized by reacting 4-methylaminophenol with thionyl chloride to form 4-chloro-N-methylbenzene-1,2-diamine. This compound is then reacted with 2-chloroethylamine hydrochloride to form meproadifen mustard.
Aplicaciones Científicas De Investigación
Meproadifen mustard has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical studies, particularly in breast cancer and ovarian cancer cell lines. It has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propiedades
Número CAS |
105555-57-5 |
|---|---|
Nombre del producto |
Meproadifen mustard |
Fórmula molecular |
C22H29Cl2NO2 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[2-chloroethyl(methyl)amino]ethyl 2-[2-(1-phenylpropyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C22H28ClNO2.ClH/c1-3-20(18-9-5-4-6-10-18)21-12-8-7-11-19(21)17-22(25)26-16-15-24(2)14-13-23;/h4-12,20H,3,13-17H2,1-2H3;1H |
Clave InChI |
VCQKLRGMTPBALY-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
SMILES canónico |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
Sinónimos |
2-(chloroethylmethylamino)ethyl-2,2-diphenylpentanoate hydrochloride meproadifen mustard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



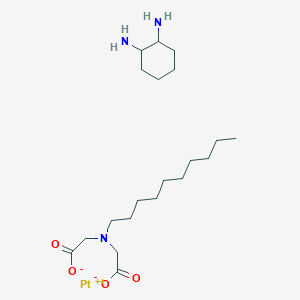


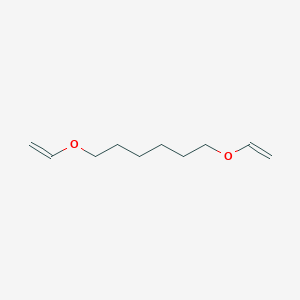
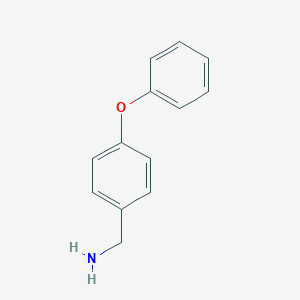
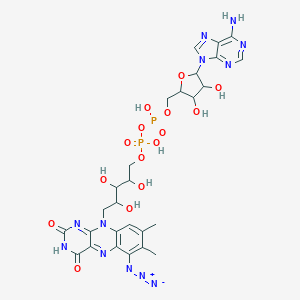
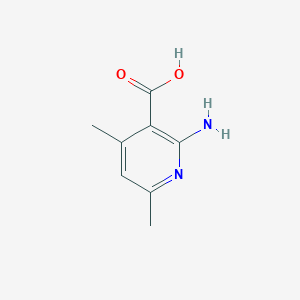
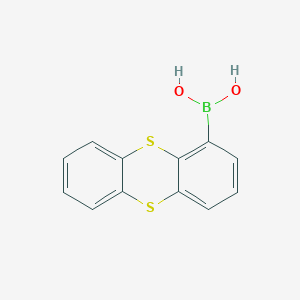
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
